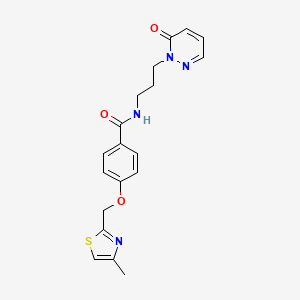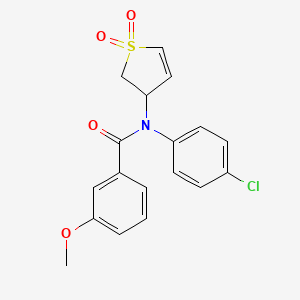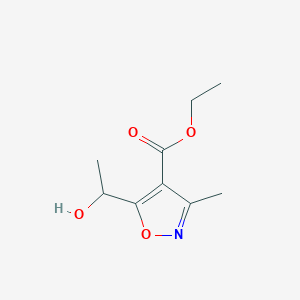
N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-methoxybenzamide” is an organic compound containing several functional groups. It has a benzamide group (a type of amide), an oxadiazole ring (a heterocyclic ring containing two oxygen atoms and two nitrogen atoms), and a methoxy group (an ether derivative). These functional groups could potentially confer interesting chemical and biological properties to the compound .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data or studies, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the amide group might participate in condensation reactions, while the oxadiazole ring might undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and stability. These properties are influenced by the compound’s molecular structure and functional groups .Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Properties
Synthesis and Reaction Mechanisms : The synthesis and chemical reactions involving oxadiazole derivatives, including compounds similar to N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-methoxybenzamide, have been extensively studied. For instance, Szczepankiewicz, Suwiński, and Karczmarzyk (2004) demonstrated the unexpected formation of 5-methoxy-3,4,5-triphenyl-4,5-dihydro-1,2,4-oxadiazole through the reaction of N-phenylbenzamidine with O-acetylbenzeneoximoyl chloride, showcasing the intricate reaction pathways possible with oxadiazole compounds (Szczepankiewicz, Suwiński, & Karczmarzyk, 2004).
Anticancer and Antimicrobial Activities : Ahsan et al. (2014) and Desai, Rajpara, and Joshi (2013) explored the anticancer and antimicrobial potentials of oxadiazole analogues. Ahsan et al. reported on the synthesis and anticancer activity of novel oxadiazole analogues against various cancer cell lines, revealing compounds with significant activity, highlighting the therapeutic potential of such structures in cancer treatment (Ahsan, Sharma, Singh, Jadav, & Yasmin, 2014). Desai et al. discussed the antimicrobial screening of oxadiazole derivatives, finding that these compounds may offer valuable therapeutic interventions against bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).
Material Science Applications
Luminescence Sensing : Shi et al. (2015) synthesized lanthanide(III)-organic frameworks based on dimethylphenyl imidazole dicarboxylate, exhibiting sensitivity to benzaldehyde derivatives. This demonstrates the utility of such compounds in developing fluorescence sensors for chemical detection (Shi, Zhong, Guo, & Li, 2015).
Electronic Absorption and Fluorescence : Wolarz, Chrzumnicka, Fischer, and Stumpe (2007) investigated the electronic absorption and fluorescence spectra of 1,3,4-oxadiazole derivatives in liquid-crystalline materials, suggesting their application in OLEDs. The orientational properties of these compounds in liquid-crystalline matrices highlight their potential in advanced material science applications (Wolarz, Chrzumnicka, Fischer, & Stumpe, 2007).
Mecanismo De Acción
The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug discovery, where the compound’s interactions with specific proteins or other biological targets are investigated. Without specific studies on this compound, it’s difficult to predict its mechanism of action .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-11-7-8-14(9-12(11)2)17-20-21-18(24-17)19-16(22)13-5-4-6-15(10-13)23-3/h4-10H,1-3H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FONLKENEEPEGEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxyacetamide](/img/structure/B2678113.png)

![Methyl 7,7-difluoro-9-oxobicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B2678115.png)




![N-[4-[(2-chlorophenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinyl]-N-methylamine](/img/structure/B2678123.png)



![2-Methyl-4-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2678131.png)

